molecular formula C20H15N B3337490 Triphenylacetonitrile CAS No. 6639-43-6

Triphenylacetonitrile

Cat. No.: B3337490
CAS No.: 6639-43-6
M. Wt: 269.3 g/mol
InChI Key: IFLGNTXHZCYIJD-UHFFFAOYSA-N
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Description

Triphenylacetonitrile, also known as cyanotriphenylmethane, is an organic compound with the chemical formula C20H15N. It is a nitrile derivative of triphenylmethane and is characterized by the presence of a nitrile group (-CN) attached to a central carbon atom, which is bonded to three phenyl groups. This compound is known for its stability and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds as follows:

(C6H5)3CCl+NaCN(C6H5)3CCN+NaCl(C_6H_5)_3CCl + NaCN \rightarrow (C_6H_5)_3CCN + NaCl (C6​H5​)3​CCl+NaCN→(C6​H5​)3​CCN+NaCl

Another method involves the dehydration of triphenylacetic acid using a dehydrating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by the reaction with sodium cyanide.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Triphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF)

    Reduction: Lithium aluminum hydride (LiAlH4), ether

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water

Major Products Formed:

    Substitution: Various substituted triphenylmethane derivatives

    Reduction: Triphenylmethylamine

    Hydrolysis: Triphenylacetic acid

Scientific Research Applications

Triphenylacetonitrile has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Triphenylmethane: Similar structure but lacks the nitrile group.

    Triphenylmethylamine: Contains an amine group instead of a nitrile group.

    Triphenylacetic Acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: Triphenylacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2,2,2-triphenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLGNTXHZCYIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280247
Record name triphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-43-6
Record name NSC16078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name triphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Triphenylacetonitrile and are there any interesting spectroscopic properties?

A1: this compound (C20H15N) has a central carbon atom bonded to a cyano group and three phenyl groups. [] Its infrared spectrum shows characteristic absorptions at 2280 cm-1 for the nitrile group and 1320 cm-1. [] The corresponding isocyanate, a decomposition product, displays a strong band at 2250 cm-1. []

Q2: Can this compound be used as a precursor for other reactions?

A3: Yes, this compound can be used as a starting material in various chemical transformations. For example, it can be reduced by the α-hydrogen atom of benzylmagnesium chloride. [] It can also be used to prepare di- and this compound complexes with cuprous halides. []

Q3: Are there any known catalytic applications of this compound or its derivatives?

A4: While this compound itself might not be a widely used catalyst, its derivative, triphenylmethyl chloride, has been investigated for its potential in catalytic cyanation reactions. Research has shown that in the presence of titanium tetrachloride, triphenylmethyl chloride facilitates the substitution of benzylic chlorides with cyano groups using trimethylsilyl cyanide as the cyanide source. [] This reaction is particularly effective for sterically hindered benzylic chlorides, with both monochloro and dichloro substrates yielding excellent results. []

Q4: Has the photochemistry of this compound been explored?

A5: Yes, the photochemical reactions of this compound have been studied alongside other triarylmethane leuconitriles, including crystal violet leuconitrile, malachite green leuconitrile, and basic fuchsin leuconitrile. [] These studies utilized various techniques, such as product analysis, trapping experiments, laser flash photolysis, and steady-state photolysis, to understand the photochemical behavior of these compounds. [] The results suggest that ionization occurs from the singlet excited state (S1), while the di-π-methane rearrangement is the primary photochemical pathway from the triplet excited state (T1). []

Q5: Are there any safety concerns associated with the synthesis of this compound?

A6: While this compound itself is a stable solid, one common method of synthesis involves the use of silver fulminate. [] Silver fulminate is highly shock-sensitive and explosive, necessitating extreme caution during its handling. [] Researchers should explore alternative synthetic routes or handle silver fulminate with utmost care, following established safety protocols for handling explosive materials.

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